![molecular formula C7H6N4O2 B13713703 8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713703.png)

8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

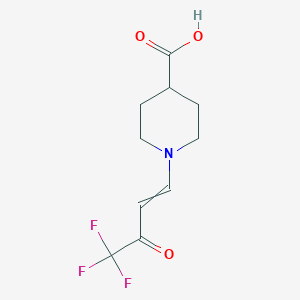

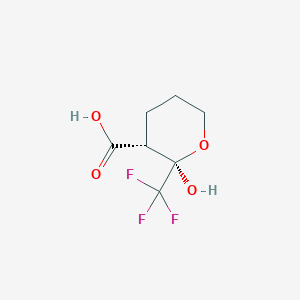

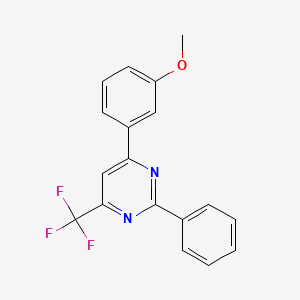

8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring. The presence of a nitro group at the 6th position and a methyl group at the 8th position imparts unique chemical and biological properties to the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the cyclization of 2-aminopyridines with formamidoximes under mild reaction conditions using trifluoroacetic anhydride . Another method employs the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in high yields and short reaction times .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using catalyst-free and eco-friendly methods. Microwave-mediated synthesis is particularly favored due to its efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: 8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including nucleophilic substitution, electrophilic addition, and cyclization reactions. The compound is highly electrophilic due to the presence of the nitro group, making it reactive towards nucleophiles .

Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as indoles and 1,3-dicarbonyl compounds. Reactions are typically carried out under mild conditions without the need for bases .

Major Products: The major products formed from reactions with this compound include stable nucleophilic addition products and new derivatives of 1,5-dihydro-[1,2,4]triazolo[1,5-a]pyridine .

Applications De Recherche Scientifique

8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound acts as an inverse agonist for RORγt, an inhibitor for PHD-1, JAK1, and JAK2, and exhibits various other biological activities . The nitro group plays a crucial role in its reactivity and interaction with biological molecules.

Comparaison Avec Des Composés Similaires

- 6,8-Dinitro-[1,2,4]triazolo[1,5-a]pyridine

- 4,6-Dinitrobenzotriazole

- 1,2,4-Triazolo[1,5-a]pyrimidine

Comparison: 8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of both a nitro group and a methyl group, which impart distinct chemical and biological properties. Compared to its structural isomers, such as 6,8-dinitro-[1,2,4]triazolo[1,5-a]pyridine, it exhibits higher thermal stability and reactivity . The compound’s unique structure makes it a valuable candidate for various applications in chemistry, biology, and industry.

Propriétés

Formule moléculaire |

C7H6N4O2 |

|---|---|

Poids moléculaire |

178.15 g/mol |

Nom IUPAC |

8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine |

InChI |

InChI=1S/C7H6N4O2/c1-5-2-6(11(12)13)3-10-7(5)8-4-9-10/h2-4H,1H3 |

Clé InChI |

SCZNSXNPGZHEFB-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CN2C1=NC=N2)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13713632.png)

![(2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate](/img/structure/B13713665.png)